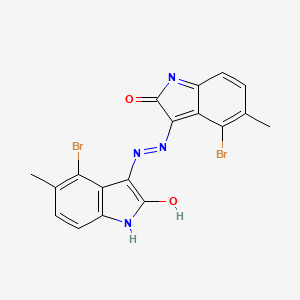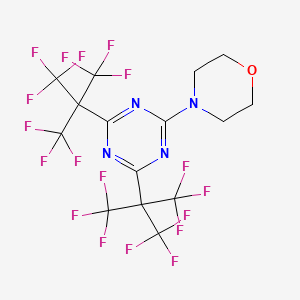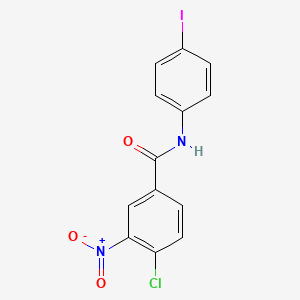
(2E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-décyl-3-(4-méthoxyphényl)prop-2-énamide est un composé organique qui appartient à la classe des amides. Il présente une chaîne décylique attachée à l'atome d'azote et un groupe 4-méthoxyphényle attaché au fragment prop-2-énamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2E)-N-décyl-3-(4-méthoxyphényl)prop-2-énamide implique généralement la réaction de la 4-méthoxybenzaldéhyde avec l'acide malonique en présence d'une base telle que la pyridine pour former l'acide 4-méthoxycinnamique . Cet intermédiaire est ensuite converti en son chlorure d'acide en utilisant du chlorure de thionyle. L'étape finale implique la réaction du chlorure d'acide avec la décylamine pour former l'amide souhaitée.
Méthodes de production industrielle
La production industrielle du (2E)-N-décyl-3-(4-méthoxyphényl)prop-2-énamide suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-N-décyl-3-(4-méthoxyphényl)prop-2-énamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : La double liaison dans le fragment prop-2-énamide peut être réduite pour former une liaison simple.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles.
Principaux produits formés
Oxydation : Formation de dérivés 4-hydroxyphényliques.
Réduction : Formation d'amides saturées.
Substitution : Formation de divers dérivés phényliques substitués.
Applications de la recherche scientifique
(2E)-N-décyl-3-(4-méthoxyphényl)prop-2-énamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse d'autres composés organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du (2E)-N-décyl-3-(4-méthoxyphényl)prop-2-énamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes et les cibles impliquées sont encore à l'étude.
Applications De Recherche Scientifique
(2E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-méthoxycinnamique : Un précurseur dans la synthèse du (2E)-N-décyl-3-(4-méthoxyphényl)prop-2-énamide.
N-décylcinnamide : Structure similaire mais sans groupe méthoxy.
N-décyl-3-phénylprop-2-énamide : Structure similaire mais sans groupe méthoxy sur le cycle phényle.
Unicité
(2E)-N-décyl-3-(4-méthoxyphényl)prop-2-énamide est unique en raison de la présence à la fois de la chaîne décylique et du groupe méthoxy, qui peuvent influencer sa réactivité chimique et son activité biologique. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C20H31NO2 |
|---|---|
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
(E)-N-decyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H31NO2/c1-3-4-5-6-7-8-9-10-17-21-20(22)16-13-18-11-14-19(23-2)15-12-18/h11-16H,3-10,17H2,1-2H3,(H,21,22)/b16-13+ |
Clé InChI |
DACJGWPFDCEWDW-DTQAZKPQSA-N |
SMILES isomérique |
CCCCCCCCCCNC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES canonique |
CCCCCCCCCCNC(=O)C=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-benzyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11692315.png)
![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)

![6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11692351.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)

![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)
![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)
